1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene
Description
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene is a useful research compound. Its molecular formula is C7H2ClF5 and its molecular weight is 216.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene, also known as 2,3,4,5,6-pentafluorobenzyl chloride, is a halogenated compound . The primary targets of this compound are organic molecules with active sites or functional groups that can undergo nucleophilic substitution reactions . These targets include amines, alcohols, and carboxylic acids among others .
Mode of Action
The mode of action of 2,3,4,5,6-pentafluorobenzyl chloride involves a nucleophilic substitution reaction . In this reaction, the chlorine atom in the compound is replaced by a nucleophile, which is a molecule that donates an electron pair to form a chemical bond . This results in the formation of a new compound and the release of a chloride ion .
Biochemical Pathways
The biochemical pathways affected by 2,3,4,5,6-pentafluorobenzyl chloride are those involving the synthesis and metabolism of organic compounds . The compound can react with various biomolecules, altering their structure and function . This can affect various biochemical pathways, leading to changes in cellular processes and functions .
Pharmacokinetics
The pharmacokinetics of 2,3,4,5,6-pentafluorobenzyl chloride involve its absorption, distribution, metabolism, and excretion (ADME). As a small and relatively nonpolar molecule, it is likely to be well absorbed in the body . Its distribution would depend on its reactivity and the presence of suitable targets in different tissues . The compound could be metabolized by various enzymes, potentially forming metabolites with different properties . Finally, the compound and its metabolites would be excreted, likely via the kidneys .
Result of Action
The molecular and cellular effects of 2,3,4,5,6-pentafluorobenzyl chloride’s action depend on the specific targets and pathways affected. By reacting with various biomolecules, the compound can alter their structure and function . This can lead to changes in cellular processes, potentially affecting cell growth, differentiation, metabolism, and other functions .
Action Environment
The action, efficacy, and stability of 2,3,4,5,6-pentafluorobenzyl chloride can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other reactive substances, and the specific characteristics of the biological system in which the compound is present . For example, the rate of the compound’s reactions may increase with higher temperatures, while its stability may be affected by the presence of other reactive substances .
Biochemical Analysis
Biochemical Properties
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene plays a role in various biochemical reactions, primarily due to its electrophilic nature. This compound can interact with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it has been observed to form covalent bonds with thiol groups in cysteine residues of proteins, leading to potential enzyme inhibition or modification of protein function. The interaction with enzymes such as glutathione S-transferase can result in the formation of conjugates that are further metabolized in the body .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to alterations in cell signaling and gene expression . Additionally, the compound’s interaction with cellular proteins can disrupt normal cellular functions, potentially leading to cytotoxic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the covalent modification of proteins via alkylation of nucleophilic amino acid residues. This can result in enzyme inhibition or activation, depending on the specific protein and site of modification . Furthermore, the compound can interfere with DNA by forming adducts, leading to changes in gene expression and potential mutagenic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative cellular damage, including persistent oxidative stress and DNA damage . The stability of the compound in various experimental conditions must be carefully monitored to ensure accurate interpretation of results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. For example, high doses have been associated with liver and kidney damage in animal studies . Understanding the dosage-dependent effects is crucial for assessing the compound’s safety and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by enzymes such as cytochrome P450, which facilitate its oxidation and subsequent conjugation with glutathione . These metabolic processes can influence the compound’s bioavailability and toxicity. Additionally, the formation of reactive intermediates during metabolism can contribute to its biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can diffuse across cell membranes and accumulate in lipid-rich environments due to its hydrophobic nature . Transporters and binding proteins may also play a role in its cellular uptake and distribution, affecting its localization and concentration within different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for understanding its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles. The subcellular distribution of the compound can impact its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
1-(chloromethyl)-2,3,4,5,6-pentafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNVRXFZTPRLIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215646 | |
Record name | (Chloromethyl)pentafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
653-35-0 | |
Record name | 2,3,4,5,6-Pentafluorobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=653-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Chloromethyl)pentafluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Chloromethyl)pentafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (chloromethyl)pentafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (CHLOROMETHYL)PENTAFLUOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3AMF5UR8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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